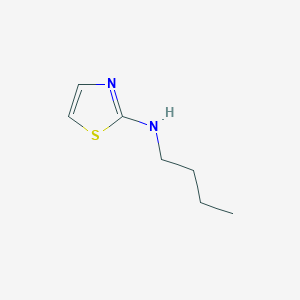
(3-CHLOROPROPANESULFONYL)BENZENE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloropropanesulfonyl)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropanesulfonyl)benzene typically involves the reaction of benzene with 3-chloropropanesulfonyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the electrophilic aromatic substitution. The reaction conditions often include maintaining a low temperature to control the reactivity and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloropropanesulfonyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or thiols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonates, sulfides, and thiols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Chloropropanesulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of (3-chloropropanesulfonyl)benzene involves its reactivity as an electrophile. The sulfonyl group is highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromopropanesulfonyl)benzene
- (3-Iodopropanesulfonyl)benzene
- (3-Fluoropropanesulfonyl)benzene
Uniqueness
(3-Chloropropanesulfonyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine analogs. The chlorine atom’s moderate electronegativity and size make this compound particularly suitable for specific synthetic applications where other halogens might be too reactive or too bulky.
Eigenschaften
Molekularformel |
C9H11ClO2S |
|---|---|
Molekulargewicht |
218.70 g/mol |
IUPAC-Name |
3-chloropropylsulfonylbenzene |
InChI |
InChI=1S/C9H11ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI-Schlüssel |
YRFGJZXFUZOMGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-2-ethylthieno[3,2-d]pyrimidine](/img/structure/B8798020.png)




![3-Ethyl-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B8798048.png)



